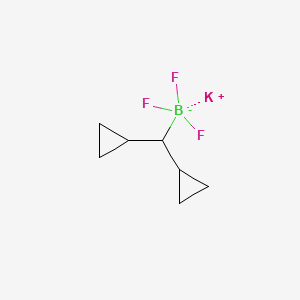
Methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a bromine atom, a methyl group, and a hydroxypropanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate typically involves the esterification of 4-bromo-3-methylphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Methyl 3-(4-bromo-3-methylphenyl)-2-oxopropanoate.
Reduction: Methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanol.
Substitution: Methyl 3-(4-methoxy-3-methylphenyl)-2-hydroxypropanoate.
Aplicaciones Científicas De Investigación
Methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxypropanoate ester group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis.
Comparación Con Compuestos Similares
Methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate can be compared with other similar compounds, such as:
Methyl 4-bromo-3-methylbenzoate: Lacks the hydroxypropanoate group, making it less versatile in chemical reactions.
(4-Bromo-3-methylphenyl)(methyl)sulphane: Contains a sulfur atom instead of an ester group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications in various fields of research.
Propiedades
Fórmula molecular |
C11H13BrO3 |
|---|---|
Peso molecular |
273.12 g/mol |
Nombre IUPAC |
methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13BrO3/c1-7-5-8(3-4-9(7)12)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3 |
Clave InChI |
ORZGPFRUZHCZIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CC(C(=O)OC)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride](/img/structure/B15299114.png)




![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15299153.png)








